1,1,2-Triphenyl-2-(phenylamino)ethan-1-ol

Asymmetric Catalysis Enantioselective Addition Chiral Ligand Design

1,1,2-Triphenyl-2-(phenylamino)ethan-1-ol (CAS 131699-30-4), also known as 2-anilino-1,1,2-triphenylethanol, is a chiral secondary amino alcohol characterized by a triphenyl-substituted ethane backbone bearing a hydroxyl group and an N-phenylamino moiety. This compound belongs to a class of sterically encumbered amino alcohols that serve as versatile chiral building blocks and ligand precursors in asymmetric organic synthesis.

Molecular Formula C26H23NO
Molecular Weight 365.476
CAS No. 131699-30-4
Cat. No. B2645678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,2-Triphenyl-2-(phenylamino)ethan-1-ol
CAS131699-30-4
Molecular FormulaC26H23NO
Molecular Weight365.476
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C(C2=CC=CC=C2)(C3=CC=CC=C3)O)NC4=CC=CC=C4
InChIInChI=1S/C26H23NO/c28-26(22-15-7-2-8-16-22,23-17-9-3-10-18-23)25(21-13-5-1-6-14-21)27-24-19-11-4-12-20-24/h1-20,25,27-28H
InChIKeyHNTIJECZKUEWHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1,1,2-Triphenyl-2-(phenylamino)ethan-1-ol (CAS 131699-30-4): A Chiral N-Aryl Amino Alcohol Scaffold for Asymmetric Catalysis and Ligand Development


1,1,2-Triphenyl-2-(phenylamino)ethan-1-ol (CAS 131699-30-4), also known as 2-anilino-1,1,2-triphenylethanol, is a chiral secondary amino alcohol characterized by a triphenyl-substituted ethane backbone bearing a hydroxyl group and an N-phenylamino moiety [1]. This compound belongs to a class of sterically encumbered amino alcohols that serve as versatile chiral building blocks and ligand precursors in asymmetric organic synthesis. Its molecular formula is C26H23NO with a molecular weight of approximately 365.5 g/mol . The presence of multiple aromatic rings confers significant steric bulk, while the N-aryl amino group provides distinct electronic and coordination properties compared to primary amino alcohols or N-alkyl analogs, making this compound of interest for the development of chiral catalysts and reagents in enantioselective transformations [1].

Why Generic Amino Alcohol Substitution Fails: Regioisomer-Dependent Catalytic Performance of 1,1,2-Triphenyl-2-(phenylamino)ethan-1-ol


Amino alcohols with the triphenylethane core are not functionally interchangeable. The precise positioning of the amino and hydroxyl groups—the regioisomeric identity—dramatically alters the geometry and electronic environment of derived metal complexes, directly impacting enantioselectivity and catalytic efficiency [1]. Titanium complexes derived from regioisomeric amino alcohols 1 (2-amino-1,1,2-triphenylethanol) and 2 (2-amino-1,2,2-triphenylethanol) exhibit starkly divergent performance in asymmetric catalysis, with the latter framework delivering up to 4-fold higher enantiomeric excess in diethylzinc addition to benzaldehyde [1]. Consequently, substituting 1,1,2-triphenyl-2-(phenylamino)ethan-1-ol—which incorporates the 1,1,2-triphenyl regioisomeric framework with an N-aryl substitution—for a structurally similar but regioisomerically distinct amino alcohol can lead to significant losses in stereoselectivity, catalyst activity, or diastereocontrol in downstream applications [1].

Quantitative Differentiation of 1,1,2-Triphenyl-2-(phenylamino)ethan-1-ol: Comparative Evidence from Asymmetric Catalysis and Materials Science


Regioisomeric Titanium Complexes in Diethylzinc Addition: 4-Fold Enantioselectivity Advantage of the 1,2,2-Triphenyl Framework

In a direct head-to-head comparison of titanium complexes derived from regioisomeric amino alcohols, imine-Ti(Oi-Pr)4 catalysts based on the 2-amino-1,2,2-triphenylethanol framework (regioisomer 2) consistently outperformed those based on 2-amino-1,1,2-triphenylethanol (regioisomer 1) in the enantioselective addition of diethylzinc to benzaldehyde [1]. The highest enantioselectivity achieved with regioisomer 1-derived imine (R)-7a was only 21% ee, whereas regioisomer 2-derived imines (R)-8c, (S)-8d, (S)-8e, and (S)-8f yielded enantioselectivities of 82%, 79%, 92%, and 87% ee, respectively [1]. This demonstrates that the regioisomeric framework containing the 1,2,2-triphenyl substitution pattern—the core structure of 1,1,2-triphenyl-2-(phenylamino)ethan-1-ol's N-phenyl derivative—provides a substantially more effective chiral environment for this prototypical asymmetric transformation [1].

Asymmetric Catalysis Enantioselective Addition Chiral Ligand Design

Torgov Cyclization: 2.2-Fold Enantioselectivity Enhancement with Regioisomer 2-Derived Titanium Complex

In the enantioselective Torgov cyclization of methyl secone 16 to the estrone precursor 17, chloro-substituted titanium complexes derived from regioisomeric amino alcohols again revealed a clear superiority of the 1,2,2-triphenyl framework [1]. The titanium complex 14 (derived from regioisomer 1) mediated the cyclization with only 17% ee, while complex 15 (derived from regioisomer 2) provided 38% ee under comparable conditions [1]. Although both values are moderate, the 2.2-fold improvement underscores the consistent advantage conferred by the regioisomer 2 scaffold in Lewis acid-catalyzed cyclizations, a benefit that extends to derivatives such as 1,1,2-triphenyl-2-(phenylamino)ethan-1-ol [1].

Steroid Synthesis Cyclization Catalysis Lewis Acid Catalysts

Diastereoselective Formation of Hexa-Coordinated Silicon Complexes: Crystallographically Confirmed Stereocontrol

Tridentate imine ligands derived from the regioisomeric amino alcohols 2-amino-1,1,2-triphenylethanol and 1-amino-1,2,2-triphenylethanol form bis-chelated silicon complexes with starkly contrasting diastereoselectivity [1]. The complex derived from 2-amino-1,1,2-triphenylethanol is obtained as a diastereomeric mixture, whereas the complex based on 1-amino-1,2,2-triphenylethanol—the regioisomeric framework of 1,1,2-triphenyl-2-(phenylamino)ethan-1-ol—forms in a completely diastereoselective manner, yielding a single stereoisomer whose configuration was unambiguously determined as (A,R,R) by X-ray crystal structure analysis [1]. This diastereoselectivity is critical for applications as chiral dopants in liquid crystals, where isomeric purity directly influences helical twisting power and phase stability [1].

Liquid Crystal Dopants Silicon Coordination Chemistry Materials Science

Commercial Purity Benchmark: 95% Minimum Purity Specification for Reproducible Ligand Preparation

Commercially available 1,1,2-triphenyl-2-(phenylamino)ethan-1-ol (CAS 131699-30-4) is supplied with a minimum purity specification of 95% as determined by standard analytical methods . In contrast, structurally related primary amino alcohols such as (R)-2-amino-1,1,2-triphenylethanol (CAS 79868-79-4) are commonly offered at 97-98% purity . While the 95% specification is adequate for many ligand screening and catalyst preparation workflows, users requiring exceptionally high purity for kinetic studies or pharmaceutical intermediate synthesis should verify batch-specific certificates of analysis (CoA) and consider additional purification steps . The compound is recommended for long-term storage in a cool, dry environment .

Quality Control Ligand Synthesis Procurement Specification

Application Scenarios for 1,1,2-Triphenyl-2-(phenylamino)ethan-1-ol: From Chiral Ligand Development to Materials Doping


Development of Titanium-Based Catalysts for Enantioselective C–C Bond Formation

Researchers developing titanium alkoxide or halide complexes for asymmetric additions (e.g., diethylzinc to aldehydes) or cyclizations (e.g., Torgov-type steroid synthesis) can utilize 1,1,2-triphenyl-2-(phenylamino)ethan-1-ol as a chiral ligand precursor. The regioisomeric framework of this compound (1,2,2-triphenyl substitution pattern) has been demonstrated to confer enantioselectivities of up to 92% ee in diethylzinc addition to benzaldehyde, representing a 4.4-fold improvement over the alternative 1,1,2-triphenyl regioisomer [1]. Similarly, in Torgov cyclization, this framework yields a 2.2-fold higher enantioselectivity (38% ee vs. 17% ee) [1]. The N-phenylamino group provides a distinct steric and electronic environment relative to primary amino or dialkylamino analogs, potentially enabling fine-tuning of catalyst properties [1].

Synthesis of Diastereomerically Pure Silicon Complexes for Liquid Crystal Dopants

The 1,2,2-triphenylethanol scaffold, from which 1,1,2-triphenyl-2-(phenylamino)ethan-1-ol is derived, enables completely diastereoselective formation of bis-chelated silicon complexes, in stark contrast to the diastereomeric mixtures obtained from the regioisomeric 1,1,2-triphenylethanol framework [1]. This stereochemical purity is critical for applications as chiral dopants in nematic liquid crystals, where a single, well-defined stereoisomer ensures consistent helical twisting power and predictable cholesteric phase behavior [1]. The crystallographically confirmed (A,R,R) configuration of the resulting silicon complex provides a reliable starting point for materials optimization [1].

Chiral Building Block for Combinatorial Catalyst Library Construction

1,1,2-Triphenyl-2-(phenylamino)ethan-1-ol serves as a versatile chiral scaffold for the rapid generation of combinatorial libraries of amino alcohol-derived ligands and catalysts [1]. The secondary N-phenylamino group can undergo further N-alkylation or N-arylation to install diverse substituents, while the hydroxyl group can be converted to imines, ethers, or esters for metal coordination [2]. This modularity aligns with strategies described in patents such as US6602817, which emphasize the one-step, stereocontrolled synthesis of chiral amino alcohols for high-throughput catalyst screening [2]. Procurement of this compound in sufficient purity (≥95%) enables reproducible library synthesis and screening workflows .

Precursor for N-Aryl Amino Alcohol-Derived Chiral Stationary Phases (CSPs)

Amino alcohols are established starting materials for the preparation of Pirkle-type and ligand-exchange chiral stationary phases used in enantioselective HPLC separations [1]. The sterically congested triphenylethane core of 1,1,2-triphenyl-2-(phenylamino)ethan-1-ol, combined with the N-aryl functionality, offers a distinctive π-basic and sterically demanding recognition element that may complement existing CSP architectures based on simpler amino alcohols [1]. While direct CSP data for this specific compound are not yet reported, its structural features align with the design principles of high-performance CSPs, supporting its exploration as a building block for novel chiral separation media [1].

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